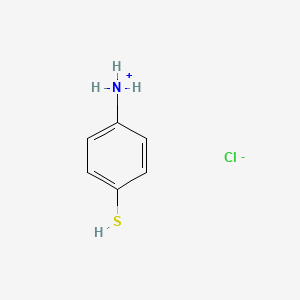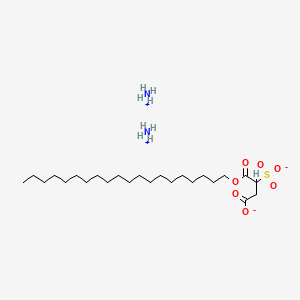
Praseodymium(3+) decanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Praseodymium(3+) decanoate can be synthesized through a reaction between praseodymium salts and decanoic acid. One common method involves dissolving praseodymium nitrate (Pr(NO3)3) in a suitable solvent, such as ethanol, and then adding decanoic acid to the solution. The reaction mixture is heated under reflux conditions to facilitate the formation of this compound. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, solvent choice, and reaction time. Additionally, continuous flow reactors may be employed to enhance production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Praseodymium(3+) decanoate undergoes various chemical reactions, including:
Oxidation: Praseodymium(3+) can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to lower oxidation states or elemental praseodymium.
Substitution: Decanoate ions can be replaced by other anions in ligand exchange reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Ligand exchange reactions may involve reagents like sodium chloride (NaCl) or potassium iodide (KI).
Major Products Formed
Oxidation: Higher oxidation state praseodymium compounds, such as praseodymium(IV) oxide (PrO2).
Reduction: Elemental praseodymium or lower oxidation state compounds.
Substitution: New praseodymium complexes with different anions.
Scientific Research Applications
Praseodymium(3+) decanoate has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Explored for its role in drug delivery systems and as a contrast agent in imaging techniques.
Industry: Utilized in the production of advanced materials, such as magnetic and luminescent materials, due to its unique properties.
Mechanism of Action
The mechanism of action of praseodymium(3+) decanoate involves the interaction of praseodymium ions with target molecules or substrates. Praseodymium ions can coordinate with various ligands, forming stable complexes that facilitate catalytic reactions. The decanoate ions may also play a role in stabilizing these complexes and enhancing their solubility in organic solvents. The specific molecular targets and pathways depend on the application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Praseodymium(3+) acetate (Pr(CH3COO)3): Similar coordination chemistry but with acetate ions instead of decanoate.
Praseodymium(3+) chloride (PrCl3): Common praseodymium salt with chloride ions.
Praseodymium(3+) nitrate (Pr(NO3)3): Another praseodymium salt with nitrate ions.
Uniqueness
Praseodymium(3+) decanoate is unique due to the presence of decanoate ions, which impart specific solubility and stability characteristics. The long carbon chain of decanoate provides hydrophobic properties, making the compound suitable for applications in non-polar solvents and organic media. This distinguishes it from other praseodymium compounds with shorter or more polar anions.
Properties
CAS No. |
94232-51-6 |
|---|---|
Molecular Formula |
C30H57O6Pr |
Molecular Weight |
654.7 g/mol |
IUPAC Name |
decanoate;praseodymium(3+) |
InChI |
InChI=1S/3C10H20O2.Pr/c3*1-2-3-4-5-6-7-8-9-10(11)12;/h3*2-9H2,1H3,(H,11,12);/q;;;+3/p-3 |
InChI Key |
QIIMTTHVHXCFFO-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].[Pr+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(9Z,21Z,23Z)-2,19-dihydroxy-11-methoxy-3,7,12,15,15,18,20,24,32-nonamethyl-8,14,16,33-tetraoxa-26-azapentacyclo[25.3.1.14,7.113,17.05,30]tritriaconta-1(30),2,4,9,21,23,27-heptaene-6,25,29,31-tetrone](/img/structure/B12656978.png)













